
Succistearin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Succistearin is synthesized through the reaction of succinic anhydride with fully hydrogenated vegetable oil and propylene glycol. The reaction conditions typically involve heating the reactants to facilitate the esterification process .
Industrial Production Methods
In industrial settings, this compound is produced by combining succinic anhydride with fully hydrogenated vegetable oil and propylene glycol under controlled conditions. The reaction is carried out in large reactors, and the product is purified to meet food-grade standards .
Chemical Reactions Analysis
Types of Reactions
Succistearin primarily undergoes esterification reactions due to the presence of ester functional groups. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions
Esterification: Succinic anhydride, fully hydrogenated vegetable oil, propylene glycol, heat.
Hydrolysis: Acidic or basic conditions, water.
Major Products Formed
Esterification: this compound.
Hydrolysis: Succinic acid, stearic acid, and propylene glycol.
Scientific Research Applications
Succistearin has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an emulsifier in food products, enhancing texture and stability. In biological research, it is studied for its potential effects on gastrointestinal and metabolic health . Additionally, this compound is used in the formulation of pharmaceuticals and cosmetics due to its emulsifying properties .
Mechanism of Action
The mechanism of action of succistearin involves its ability to reduce surface tension between immiscible substances, thereby stabilizing emulsions. This is achieved through the formation of a monolayer at the interface of oil and water phases, preventing the coalescence of droplets . The molecular targets and pathways involved include interactions with lipid bilayers and proteins, which facilitate the emulsification process .
Comparison with Similar Compounds
Similar Compounds
Glyceryl Stearate: Another emulsifier used in food and cosmetics.
Sorbitan Monostearate: Commonly used in pharmaceuticals and food products.
Polysorbate 60: Used in food, pharmaceuticals, and cosmetics.
Uniqueness of Succistearin
This compound is unique due to its specific combination of succinic anhydride, fully hydrogenated vegetable oil, and propylene glycol. This combination provides distinct emulsifying properties, making it particularly effective in stabilizing emulsions in various applications .
Properties
CAS No. |
27216-62-2 |
|---|---|
Molecular Formula |
C25H48O7 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
butanedioic acid;2,3-dihydroxyhenicosan-4-one |
InChI |
InChI=1S/C21H42O3.C4H6O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)21(24)19(2)22;5-3(6)1-2-4(7)8/h19,21-22,24H,3-18H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
SECPBURWFOCMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(C(C)O)O.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


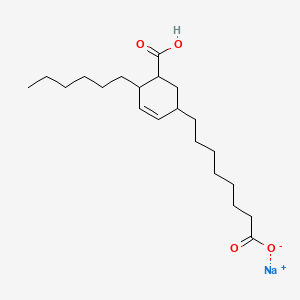
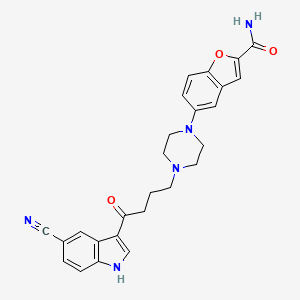
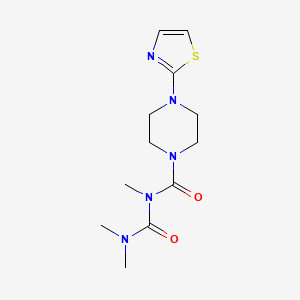
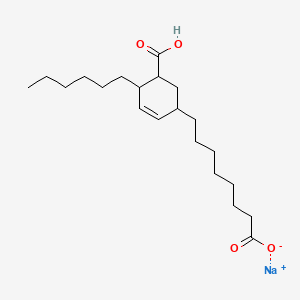

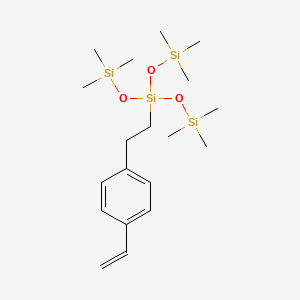
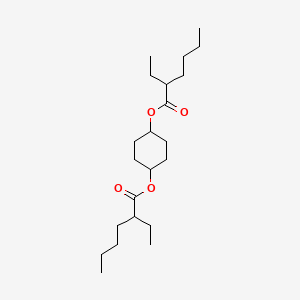
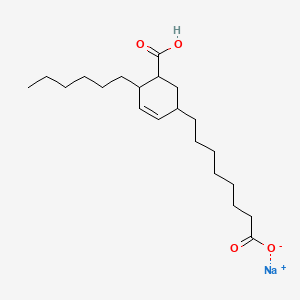
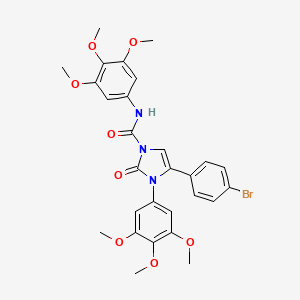
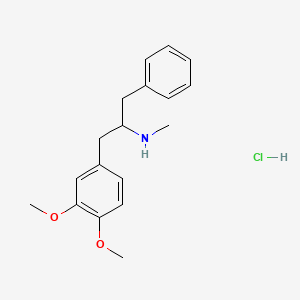
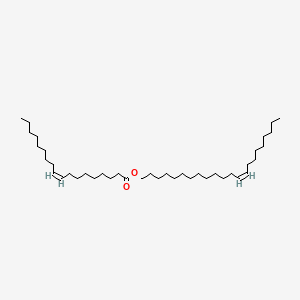
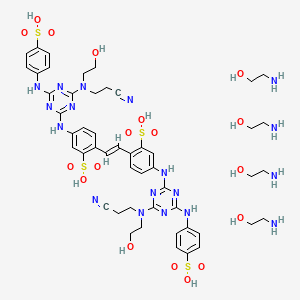

![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-ethylphenyl)ethylideneamino]acetamide](/img/structure/B12764674.png)
